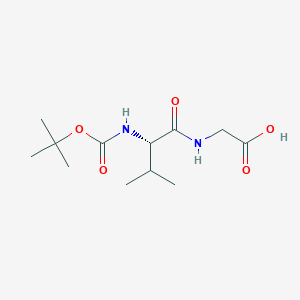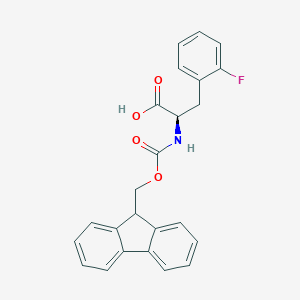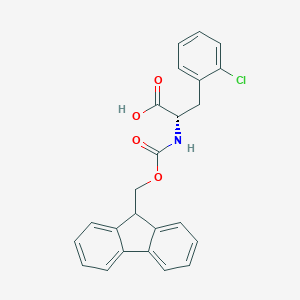
Boc-val-gly-OH
Overview
Description
“Boc-val-gly-OH” is a type of peptide that is often used in peptide chemistry . It is used in the esterification reaction to synthesize N-Boc amino acid esters . It is also used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs .
Synthesis Analysis
The synthesis of “Boc-val-gly-OH” involves environmentally conscious in-water peptide synthesis using Boc strategy . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .
Molecular Structure Analysis
The molecular structure of “Boc-val-gly-OH” contains total 40 bond(s); 18 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .
Chemical Reactions Analysis
“Boc-val-gly-OH” is used in Boc solid-phase peptide synthesis . It is also used in the esterification reaction to synthesize N-Boc amino acid esters .
Scientific Research Applications
Peptide Synthesis
Boc-val-gly-OH: is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptides .
Pharmaceutical Applications
In the pharmaceutical industry, Boc-val-gly-OH serves as a building block for the synthesis of various peptides with therapeutic potential. It has been used to create tetrapeptides that exhibit immunostimulatory activity, which could be beneficial in developing new immunotherapies .
Biomaterials Development
The compound plays a role in the development of biomaterials, particularly in creating peptide-based materials. These materials have applications in tissue engineering and as scaffolds for cell growth, where the biocompatibility and biodegradability of peptides are crucial .
Green Chemistry
Boc-val-gly-OH: contributes to green chemistry initiatives by enabling peptide synthesis in water, an environmentally friendly solvent. This approach aligns with the principles of green chemistry, aiming to reduce the use of harmful organic solvents and minimize environmental impact .
Environmental Science
In environmental science, the use of Boc-val-gly-OH in water-based peptide synthesis represents a shift towards more sustainable and less polluting chemical processes. It exemplifies the application of green chemistry principles in reducing organic solvent use, which is a significant concern in global pollution and climate change .
Industrial Chemistry
The industrial-scale synthesis of peptides, including those for therapeutic use, often involves Boc-val-gly-OH due to its suitability for large-scale production. The Boc strategy is known for generating only gases as by-products during the deprotection step, making it favorable for industrial applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boc-Val-Gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a tripeptide that is used in peptide chemistry
Mode of Action
It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting protein-protein interactions, or even penetrating cells to reach intracellular targets . The specific interactions of Boc-Val-Gly-OH with its targets would depend on its amino acid sequence and structure.
Biochemical Pathways
For instance, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of peptides can be influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .
Result of Action
These can include changes in cell signaling, alterations in gene expression, modulation of immune responses, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of Boc-Val-Gly-OH can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKSNMGVTYXQQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-val-gly-OH | |
CAS RN |
45233-75-8 | |
| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)




